(2Z)-2-[(4-chlorophenyl)imino]-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazinane ring, chlorophenyl, ethoxyphenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazinane ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
(2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid resuscitation.
Uniqueness
(2E)-2-[(4-CHLOROPHENYL)IMINO]-N-(3-ETHOXYPHENYL)-3-[2-(4-FLUOROPHENYL)ETHYL]-4-OXO-13-THIAZINANE-6-CARBOXAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. This makes it distinct from simpler compounds like dichloroaniline and Ringer’s lactate solution .
Properties
Molecular Formula |
C27H25ClFN3O3S |
---|---|
Molecular Weight |
526.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-N-(3-ethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H25ClFN3O3S/c1-2-35-23-5-3-4-22(16-23)30-26(34)24-17-25(33)32(15-14-18-6-10-20(29)11-7-18)27(36-24)31-21-12-8-19(28)9-13-21/h3-13,16,24H,2,14-15,17H2,1H3,(H,30,34) |
InChI Key |
GLXWVHCABJXEDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)CCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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